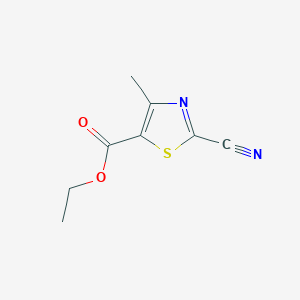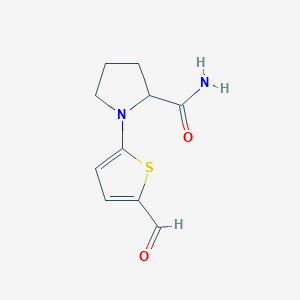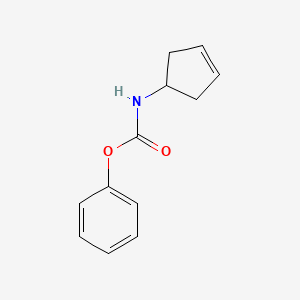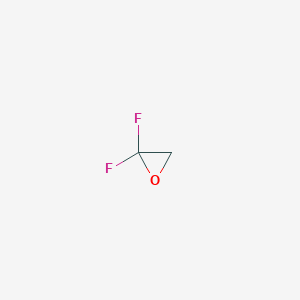
3'-Deoxy-3'-fluoro-6-thioinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-6-thioinosine is a synthetic nucleoside analog with the molecular formula C10H11FN4O3S and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 3’ position and a sulfur atom at the 6 position of the inosine molecule. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-6-thioinosine typically involves multiple steps, starting from inosine. The key steps include the introduction of the fluorine atom at the 3’ position and the sulfur atom at the 6 position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-6-thioinosine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product. The industrial process may also involve the use of automated systems to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluoro-6-thioinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various fluorinated or thiolated derivatives .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-6-thioinosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoro-6-thioinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine and sulfur atoms play a crucial role in its biological activity by affecting the compound’s interaction with enzymes and other molecular targets. The specific pathways and molecular targets involved in its action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluoroinosine: Lacks the sulfur atom at the 6 position.
6-Thioinosine: Lacks the fluorine atom at the 3’ position.
3’-Deoxyinosine: Lacks both the fluorine and sulfur atoms.
Uniqueness
3’-Deoxy-3’-fluoro-6-thioinosine is unique due to the simultaneous presence of both fluorine and sulfur atoms, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H11FN4O3S |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19) |
Clé InChI |
XNAQDSXVPVCTCS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)



